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Compound of Interest

Compound Name: 4-Amino-1H-indole-6-carbonitrile

Cat. No.: B1291798 Get Quote

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of

numerous natural products and synthetic compounds with a wide array of pharmacological

activities.[1][2] This guide provides a comparative analysis of the structure-activity relationships

(SAR) of various indole derivatives, with a particular focus on the influence of amino and cyano

substitutions, drawing parallels to the core structure of 4-Amino-1H-indole-6-carbonitrile.

While direct, comprehensive SAR studies on 4-Amino-1H-indole-6-carbonitrile are not

extensively available in the public domain, this guide synthesizes data from a range of related

indole derivatives to provide valuable insights for researchers, scientists, and drug

development professionals.

Comparative Analysis of Biological Activities
The biological activity of indole derivatives is significantly influenced by the nature and position

of substituents on the indole ring. This section provides a comparative summary of the

antiproliferative, kinase inhibitory, and antimicrobial activities of various substituted indoles.

Antiproliferative Activity
Indole derivatives have demonstrated significant potential as anticancer agents. The

introduction of different functional groups on the indole nucleus can drastically alter their

cytotoxic effects. The following table summarizes the half-maximal inhibitory concentration

(IC50) values of various indole derivatives against different cancer cell lines.
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Compound
ID/Description

Substitution
Pattern

Cancer Cell
Line

IC50 (µM) Reference

Indole-Aryl-

Amides
[3]

Compound 1

N-

benzyltryptamine

with (4-

hydroxyphenyl)pr

opanoyl cap

HT29 0.31 [3]

HeLa 25 [3]

Compound 2

N-

benzyltryptamine

with (4-

aminophenyl)ace

tyl cap

MCF7 0.81 [3]

PC3 2.13 [3]

Compound 4

4-

(aminomethyl)ani

line and

indolylacetic acid

amide

HT29 0.96 [3]

HeLa 1.87 [3]

MCF7 0.84 [3]

Compound 5

4-

(aminomethyl)ani

line with 4-

methylphenol

group

HT29 2.61 [3]

PC3 0.39 [3]

J6 0.37 [3]
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Passerini

Reaction

Products

[4]

Compound 4f

2-

(cyclohexylamino

)-1-(3-

fluorophenyl)-2-

oxoethyl 2-(1H-

indol-3-yl)acetate

HeLa 17.71 [4]

MCF-7 19.92 [4]

Indole-6-

carboxylic acid

derivatives

[5]

5-bromo-N-(2,5-

dioxopyrrolidin-1-

yl)-1H-indole-2-

carboxamide

5-bromo, 2-

carboxamide
A549 14.4 [5]

Indole-6-

carboxylic acid

derivative

- A549 45.5 [5]

Indole-2-

carboxamides
[6]

Compound Va
R1=H, R2=Cl,

X=NH
-

0.026-0.086

(GI50)
[6]

Compound Ve
R1=CH2OH,

R2=Cl, X=NH
- 0.044 (GI50) [6]

Compound Vf
R1=Ph, R2=Cl,

X=NH
- 0.048 (GI50) [6]

Oxindole

Derivatives
[7]
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Compound 4b

6-chloro-3-(2,4,6-

trimethoxybenzyli

dene)

COLO-205 0.2 [7]

Compound 4e

5-methoxy-3-

(2,4,6-

trimethoxybenzyli

dene)

COLO-205 0.3 [7]

Kinase Inhibitory Activity
Kinases are crucial targets in cancer therapy, and numerous indole derivatives have been

developed as kinase inhibitors. The substitutions on the indole ring play a pivotal role in

determining their inhibitory potency and selectivity.
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Compound
ID/Description

Target Kinase IC50 (nM) Reference

Indole-2-

carboxamides
[6]

Compound Va EGFR 71 [6]

BRAFV600E 67 [6]

Compound Vg BRAFV600E 83 [6]

Compound Vh BRAFV600E 89 [6]

Oxindole Derivatives [7]

Compound 4b CK1 1920 (µg/mL) [7]

EGFR-TK 190 (µg/mL) [7]

Compound 4e CK1 13080 (µg/mL) [7]

EGFR-TK 401 (µg/mL) [7]

4-Amino-(1H)-

pyrazole Derivatives

(for comparison)

[8]

Compound 3f JAK1 3.4 [8]

JAK2 2.2 [8]

JAK3 3.5 [8]

Antimicrobial Activity
Indole derivatives also exhibit a broad spectrum of antimicrobial activities. The presence of

specific substituents can enhance their efficacy against various bacterial and fungal strains.
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Compound
ID/Description

Substitution
Pattern

Microorganism MIC (µg/mL) Reference

Indole

Hydrazone

Derivatives

[9]

Compounds 1a-

1j

Indole-3-

aldehyde/5-

bromoindole-3-

aldehyde

hydrazones

MRSA 6.25-100 [9]

S. aureus 6.25-100 [9]

Indole

Derivatives with

1,2,4-Triazole,

1,3,4-Thiadiazole

[10]

General
Varied

substitutions

S. aureus,

MRSA, E. coli, B.

subtilis, C.

albicans, C.

krusei

3.125-50 [10]

Indole-3-

aldehyde

Hydrazone

Derivatives

[11]

Compound 8 - MRSA 6.25 [11]

Compound 1 - C. albicans 3.125 [11]

Compound 7 - C. albicans 3.125 [11]

Compound 15 - C. albicans 3.125 [11]
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Detailed methodologies are crucial for the replication and validation of scientific findings. This

section provides protocols for key experiments cited in the comparison of indole derivatives.

MTT Assay for Antiproliferative Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric

assay for assessing cell metabolic activity.

Materials:

Human cancer cell lines (e.g., HeLa, MCF-7, A549)

Complete cell culture medium (e.g., DMEM with 10% FBS)

Indole derivative stock solution (e.g., 10 mM in DMSO)

MTT solution (5 mg/mL in PBS)

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

96-well plates

Plate reader

Procedure:

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24

hours.[12]

Prepare serial dilutions of the indole derivatives in the complete culture medium.

Remove the existing medium and add 100 µL of the diluted compound solutions to the

respective wells. Include a vehicle control (DMSO) and a blank (medium only).[12]

Incubate the plate for 48-72 hours.[12]

Add 10-20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[12][13]
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After incubation, add 100-150 µL of the solubilization solution to each well to dissolve the

formazan crystals.[12][13]

Mix thoroughly by pipetting up and down.

Measure the absorbance at 570 nm using a plate reader.[12]

Calculate the percentage of cell viability relative to the vehicle control and determine the

IC50 value.

Kinase Inhibition Assay
This protocol outlines a general method for determining the in vitro kinase inhibitory activity of

indole derivatives.

Materials:

Recombinant kinase enzyme

Kinase substrate

ATP

Kinase assay buffer

Indole derivative stock solution (in DMSO)

96-well or 384-well plates

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

Plate reader (luminescence)

Procedure:

Prepare serial dilutions of the indole derivatives in the kinase assay buffer.

Add the diluted compounds to the wells of the assay plate.
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Add the kinase enzyme to the wells and pre-incubate for a short period (e.g., 10-15 minutes)

at room temperature.

Initiate the kinase reaction by adding a mixture of the substrate and ATP.

Incubate the reaction for a defined period (e.g., 30-60 minutes) at a controlled temperature

(e.g., 30°C).

Stop the reaction and detect the amount of ADP produced using a detection reagent

according to the manufacturer's protocol.

Measure the signal (e.g., luminescence) using a plate reader.

Calculate the percentage of kinase inhibition for each compound concentration relative to a

no-inhibitor control and determine the IC50 value.

Antimicrobial Susceptibility Testing (Broth
Microdilution)
This method is used to determine the minimum inhibitory concentration (MIC) of an

antimicrobial agent.

Materials:

Bacterial or fungal strains

Mueller-Hinton Broth (MHB) for bacteria or Sabouraud Dextrose Broth (SDB) for fungi

Indole derivative stock solution (in DMSO)

96-well microtiter plates

Inoculum of the microorganism standardized to a specific concentration (e.g., 0.5 McFarland)

Procedure:

Prepare serial two-fold dilutions of the indole derivatives in the appropriate broth in a 96-well

plate.[10][11]
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Prepare a standardized inoculum of the test microorganism in the same broth.

Add an equal volume of the inoculum to each well containing the diluted compound.

Include a positive control (broth with inoculum, no compound) and a negative control (broth

only).

Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for

18-24 hours.

The MIC is determined as the lowest concentration of the compound that completely inhibits

the visible growth of the microorganism.[10]

Visualizations
Diagrams are provided to illustrate key experimental workflows and conceptual relationships in

the study of indole derivatives.
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Caption: General workflow for the synthesis and biological evaluation of indole derivatives.
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Caption: Step-by-step workflow of the MTT assay for determining cell viability.
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Caption: Conceptual diagram illustrating the structure-activity relationship of substituted

indoles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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